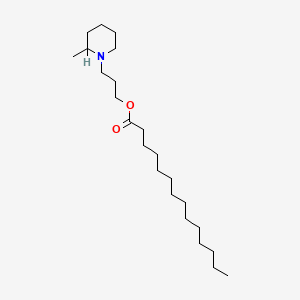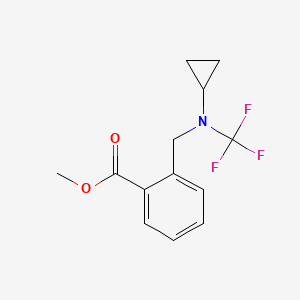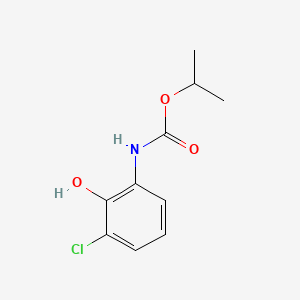
Carbamic acid, (3-chloro-2-hydroxyphenyl)-, 1-methylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (3-chloro-2-hydroxyphenyl)-, 1-methylethyl ester is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a carbamic acid ester linked to a chlorinated hydroxyphenyl group. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-chloro-2-hydroxyphenyl)-, 1-methylethyl ester typically involves the esterification of carbamic acid with (3-chloro-2-hydroxyphenyl)-, 1-methylethyl alcohol. This reaction is often carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
Carbamic acid, (3-chloro-2-hydroxyphenyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound. These products can have different properties and applications, depending on the specific reaction and conditions used.
科学的研究の応用
Carbamic acid, (3-chloro-2-hydroxyphenyl)-, 1-methylethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of carbamic acid, (3-chloro-2-hydroxyphenyl)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- Carbamic acid, (3-chloro-2-hydroxyphenyl)-, methyl ester
- Carbamic acid, (3-chloro-2-hydroxyphenyl)-, ethyl ester
- Carbamic acid, (3-chloro-2-hydroxyphenyl)-, propyl ester
Uniqueness
Carbamic acid, (3-chloro-2-hydroxyphenyl)-, 1-methylethyl ester is unique due to its specific ester group, which can influence its reactivity and properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
34061-86-4 |
|---|---|
分子式 |
C10H12ClNO3 |
分子量 |
229.66 g/mol |
IUPAC名 |
propan-2-yl N-(3-chloro-2-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C10H12ClNO3/c1-6(2)15-10(14)12-8-5-3-4-7(11)9(8)13/h3-6,13H,1-2H3,(H,12,14) |
InChIキー |
XWFIJKHIIHQUQF-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)NC1=C(C(=CC=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




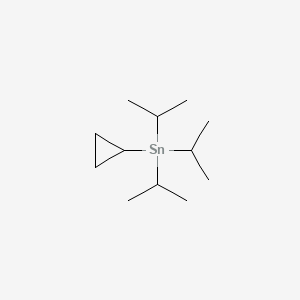

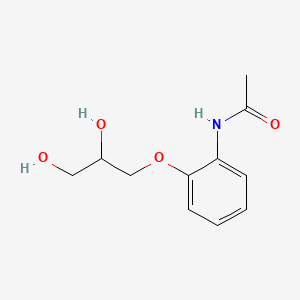
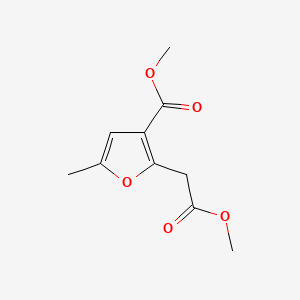
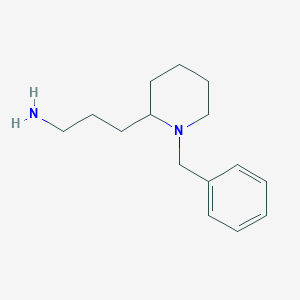


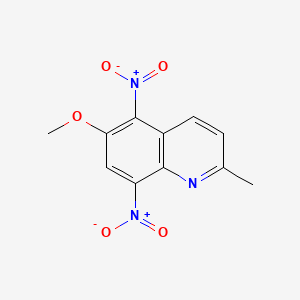

![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)
